
Ethyl 2-cyanoacetimidate hydrochloride
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Overview
Description
Ethyl 2-cyanoacetimidate hydrochloride is a reactive organic compound characterized by the molecular formula C₅H₈ClN₂O and a molecular weight of 147.55 g/mol. Structurally, it consists of an ethyl ester group linked to a cyanoacetimidate moiety, with a hydrochloride counterion enhancing its stability and solubility in polar solvents (e.g., methanol, water) .
This compound is widely employed as a precursor in heterocyclic chemistry, particularly for synthesizing benzoxazole and benzimidazole derivatives. For example, it reacts with aminophenols under thermal or microwave-assisted conditions to form 2-cyanomethylbenzoxazoles, which serve as intermediates for biologically active molecules . Its versatility extends to green chemistry applications, where glycerol or solvent-free methods reduce environmental impact compared to traditional protocols requiring strong acids or high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyanoacetimidate hydrochloride can be synthesized through several methods. One common method involves the reaction of an ortho ester with cyanamide in the presence of an acid anhydride . Another method includes the reaction of a ketene acetal with cyanamide . Additionally, the reaction of an imidate hydrohalide with cyanamide or the reaction of an imidate with a cyanogen halide can also yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The reaction conditions typically include maintaining specific temperatures and using catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyanoacetimidate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with amines to form N-substituted cyanoacetamides.
Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, cyanamide, and ortho esters. The reactions are often carried out under controlled temperatures and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound include various N-substituted cyanoacetamides and heterocyclic compounds, which are valuable in medicinal chemistry and other applications .
Scientific Research Applications
Ethyl 2-cyanoacetimidate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-cyanoacetimidate hydrochloride involves its reactivity with nucleophiles, such as amines, to form N-substituted cyanoacetamides. These reactions often proceed through the formation of intermediate compounds that facilitate the formation of the final product . The molecular targets and pathways involved in these reactions are primarily related to the nucleophilic attack on the cyano and imidate groups of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, applications, and physical properties of ethyl 2-cyanoacetimidate hydrochloride can be contextualized by comparing it to analogs with functional group variations. Below is a detailed analysis:
Ethyl 2-Chloroacetimidate Hydrochloride
- Molecular Formula: C₄H₉Cl₂NO
- Molecular Weight : 158.03 g/mol
- Key Differences: The chloro substituent (vs. cyano) enhances electrophilicity, making it more reactive in nucleophilic substitutions. Applications: Primarily used in alkylation or acylation reactions where Cl acts as a leaving group. Lacks the nitrile group’s versatility for further functionalization (e.g., hydrolysis to carboxylic acids) . Synthetic Limitations: Often requires harsher conditions compared to cyano analogs, limiting its use in green chemistry .
Mthis compound
- Molecular Formula : C₄H₆ClN₂O
- Molecular Weight : 134.56 g/mol (calculated from )
- Key Differences: The methyl ester (vs. Applications: Similar to the ethyl derivative but with shorter reaction times in some cases due to higher solubility in methanol . Disadvantage: Lower molecular weight may reduce crystallinity, complicating purification .
Ethyl 2-Hydroxypropanimidoate Hydrochloride
- Molecular Formula: C₅H₁₂ClNO₂
- Molecular Weight : 153.61 g/mol
- Key Differences: The hydroxy group introduces hydrogen-bonding capacity, improving solubility in protic solvents but reducing stability under acidic conditions.
Comparative Data Table
Biological Activity
Ethyl 2-cyanoacetimidate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological mechanisms, applications, and relevant research findings.
This compound is characterized by its chemical structure, which includes a cyano group, an imidate functional group, and an ethyl ester. This configuration contributes to its reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cellular Proliferation : Studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines, particularly through the induction of apoptosis. The exact molecular pathways are still under investigation, but alterations in gene expression have been suggested as a contributing factor.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property may be linked to its ability to interfere with bacterial cell wall synthesis or function .
- Drug Delivery Systems : The compound's biocompatibility allows it to be explored as a matrix for controlled drug delivery systems. The polymerization properties of cyanoacetimidates can facilitate the encapsulation and targeted release of therapeutic agents.
Case Studies
- Cancer Treatment : A study conducted on colorectal adenocarcinoma cells demonstrated that this compound could significantly reduce cell viability and induce apoptosis in vitro. Further in vivo studies are required to validate these findings and assess safety profiles.
- Antimicrobial Activity : In vitro assays revealed that this compound showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Data Tables
Safety and Toxicity
While this compound shows promise in various applications, safety assessments are crucial. Toxicological studies indicate potential cytotoxic effects at higher concentrations, necessitating careful evaluation before clinical use . The American Conference of Governmental Industrial Hygienists (ACGIH) has established threshold limit values (TLVs) for exposure to minimize risks associated with inhalation or dermal contact .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for using Ethyl 2-cyanoacetimidate hydrochloride in benzoxazole derivative synthesis?
this compound is a key reagent in synthesizing 2-cyanomethylbenzoxazoles. A typical protocol involves reacting substituted aminophenols with the compound under reflux conditions in anhydrous dichloromethane (CH₂Cl₂) for 10–12 hours, followed by purification via column chromatography. Yields range from 60–70% under conventional methods . Alternative approaches include solvent-free reactions or microwave-assisted synthesis to reduce reaction time and solvent usage .
Q. What analytical methods are recommended to confirm the structure and purity of this compound and its derivatives?
- ¹H/¹³C-NMR spectroscopy : Critical for confirming the structure of synthesized benzoxazole derivatives. For example, characteristic peaks for 2-(Benzo[d]oxazol-2-yl)acetonitrile include δ 4.13 (s, 2H) for the cyanomethyl group and aromatic proton signals between δ 7.37–7.79 .
- Thin-layer chromatography (TLC) : Used to monitor reaction progress (e.g., CHCl₃:CH₃OH = 9:1 as eluent) .
- Elemental analysis or mass spectrometry : Validates purity and molecular weight .
Q. What safety precautions are essential when handling this compound?
- Use protective equipment (goggles, gloves, lab coats) and work in a fume hood to avoid inhalation or skin contact.
- Store at -20°C under inert atmosphere to prevent degradation .
- Dispose of waste via certified hazardous waste services, adhering to federal and local regulations .
Advanced Research Questions
Q. How can green chemistry principles optimize the synthesis of 2-cyanomethylbenzoxazoles using this compound?
Green methods focus on reducing organic solvent use and energy consumption:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes. For example, heating aminophenols and this compound in methanol or glycerol at 100–120°C under microwave irradiation .
- Solvent-free reactions : Eliminates toxic solvents by directly heating reactants, though yields may vary depending on substituent reactivity .
- Biodegradable solvents : Glycerol, a non-toxic and recyclable solvent, has shown comparable efficiency to conventional solvents .
Q. What strategies resolve contradictions in spectroscopic data during benzoxazole derivative synthesis?
Discrepancies in NMR or mass spectra often arise from impurities or side reactions. Solutions include:
- Cross-validation : Use multiple techniques (e.g., IR spectroscopy, HPLC) to confirm structural assignments.
- Reaction monitoring : Track intermediates via TLC or in-situ NMR to identify unintended byproducts .
- Computational modeling : Predict spectral profiles (e.g., DFT calculations for NMR chemical shifts) to align experimental and theoretical data .
Q. How can reaction yields be improved in microwave-assisted syntheses involving this compound?
Key factors for optimization:
- Temperature control : Higher temperatures (e.g., 120°C) accelerate reactions but may degrade sensitive substrates.
- Solvent selection : Polar solvents like methanol enhance microwave absorption, improving energy transfer .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can stabilize intermediates and reduce side reactions.
Properties
IUPAC Name |
ethyl 2-cyanoethanimidate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-2-8-5(7)3-4-6;/h7H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXADXYSYVKRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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